(5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine
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Overview
Description
(1r,2r,5s)-Neomenthyl amine is a chiral amine derived from neomenthol, a naturally occurring compound found in essential oils such as peppermint oil. This compound is characterized by its unique stereochemistry, which makes it an important building block in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2r,5s)-neomenthyl amine typically involves the reduction of neomenthol followed by amination. One common method is the catalytic hydrogenation of neomenthol to produce neomenthylamine. This process often uses catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of (1r,2r,5s)-neomenthyl amine may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient production of large quantities of the compound with high purity and yield. The reaction conditions are optimized to ensure the selective formation of the desired stereoisomer .
Chemical Reactions Analysis
Types of Reactions
(1r,2r,5s)-Neomenthyl amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used to introduce halides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
(1r,2r,5s)-Neomenthyl amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial products
Mechanism of Action
The mechanism of action of (1r,2r,5s)-neomenthyl amine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds, ionic bonds, or covalent bonds with target molecules. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity towards different molecular targets .
Comparison with Similar Compounds
Similar Compounds
(1r,2s,5s)-Neomenthyl amine: Another stereoisomer with different spatial arrangement of atoms.
(1r,2r,5r)-Neomenthyl amine: Differing in the configuration at the 5th carbon.
(1s,2r,5s)-Neomenthyl amine: Differing in the configuration at the 1st carbon
Uniqueness
(1r,2r,5s)-Neomenthyl amine is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes, where the control of stereochemistry is crucial .
Properties
Molecular Formula |
C10H21N |
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Molecular Weight |
155.28 g/mol |
IUPAC Name |
(5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9?,10?/m1/s1 |
InChI Key |
RBMUAGDCCJDQLE-XNWIYYODSA-N |
Isomeric SMILES |
C[C@@H]1CCC(C(C1)N)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)N)C(C)C |
Origin of Product |
United States |
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